1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various scientific research fields. It consists of a fluorinated phenyl ring, a tetrazole moiety, a piperazine ring, and a phenylpropanone group, making it a multi-functional molecule.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . As ENTs are involved in the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and potentially affect downstream biochemical pathways .
Pharmacokinetics
Its irreversible binding to ents suggests that it may have a prolonged effect in the body .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific role of these processes in different cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Tetrazole Formation: Starting with 3-fluorophenylhydrazine, react with sodium azide in the presence of an acidic catalyst to form 1-(3-fluorophenyl)-1H-tetrazole.
N-Alkylation: React the tetrazole with piperazine and formaldehyde under basic conditions to achieve the N-alkylation, producing 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methane.
Phenylpropanone Addition: Finally, perform a Friedel-Crafts acylation using phenylpropanone with the previously obtained compound to yield the target molecule, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one.
Industrial Production Methods
In industrial settings, this compound can be synthesized in large batches using a continuous flow reactor system, ensuring optimal mixing and reaction times. The synthesis follows the same general steps but emphasizes scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the phenylpropanone group.
Reduction: Reduction can occur at the ketone group of the phenylpropanone.
Substitution: Both aromatic rings can undergo electrophilic aromatic substitution, especially at the ortho and para positions relative to the substituents.
Common Reagents and Conditions
Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilize conditions like FeCl3 in the presence of an electrophile for electrophilic substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives at the phenylpropanone group.
Reduction Products: Reduced alcohol derivatives at the phenylpropanone group.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one finds applications across multiple domains:
Chemistry: Acts as a precursor for synthesizing other complex organic compounds.
Biology: Potentially useful in studying receptor-ligand interactions due to its diverse functional groups.
Medicine: Can be investigated for pharmacological activity, such as binding affinity to certain receptors.
Industry: Useful as an intermediate in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
1-(4-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one
Each of these compounds shares a similar core structure but varies in the substituents on the aromatic rings, influencing their reactivity and applications. The presence of the fluorine atom in the fluorinated phenyl ring of the target compound distinguishes it by potentially enhancing its stability and biological activity.
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c22-18-7-4-8-19(15-18)28-20(23-24-25-28)16-26-11-13-27(14-12-26)21(29)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCFGAZJJORCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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